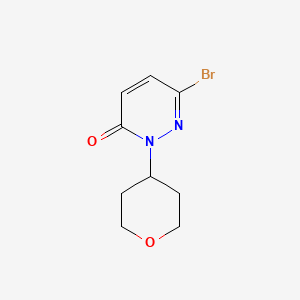![molecular formula C10H6F3N3O2 B2791836 1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098138-93-1](/img/structure/B2791836.png)
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a trifluoromethoxy group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles, have been synthesized electrochemically . Another compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, was synthesized through lithiation .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde: is a promising candidate for the development of electrochromic devices (ECDs). ECDs are systems that change color when a voltage is applied, commonly used in auto-dimming mirrors and smart windows. The trifluoromethoxy group in this compound can significantly alter the electronic properties of polymers, making them suitable for use as anodic materials in ECDs. These materials can display multiple colors and have high optical contrast, rapid response times, and good electrochemical stability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)18-9-3-1-8(2-4-9)16-5-7(6-17)14-15-16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIWQTRZVIHVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

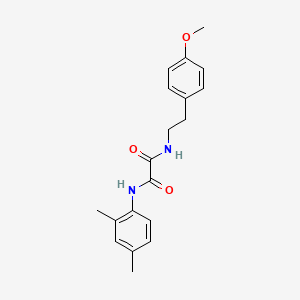
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2791755.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2791756.png)
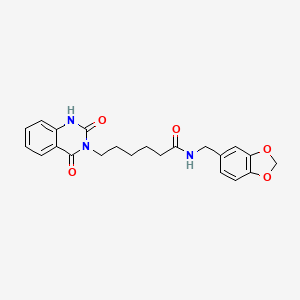
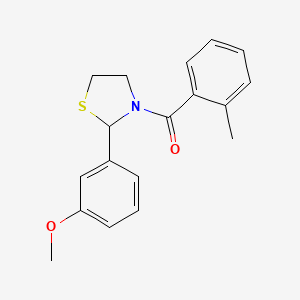

![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)
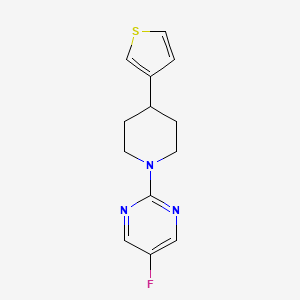
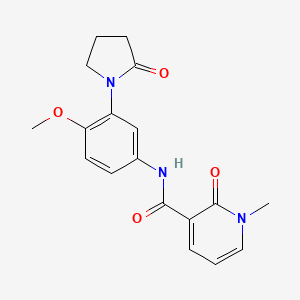
![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)
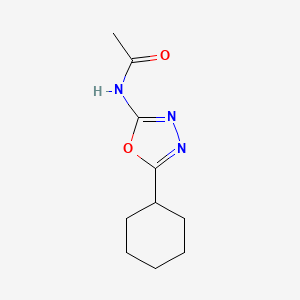
![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
